molecular formula C10H9ClF3N3 B2839397 4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride CAS No. 2126164-14-3

4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

Cat. No. B2839397
CAS RN: 2126164-14-3
M. Wt: 263.65
InChI Key: ZBYYKXWFEIKBLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .


Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .

Scientific Research Applications

Phase Behavior and Applications

Research has focused on the phase behavior of imidazolium-based ionic liquids with several aliphatic and aromatic solutes, exploring their potential applications in solvent properties modification and separation processes. Ionic liquids featuring imidazole derivatives exhibit remarkable solvent abilities, influenced by the anion type (bistriflamide or triflate), suggesting their use in environmentally friendly solvent systems for various applications, including separation and extraction from aqueous solutions or original matrices (Visak et al., 2014).

Pharmacophore Design

Imidazole scaffolds, specifically tri- and tetra-substituted imidazoles, are identified as selective inhibitors for the p38 mitogen-activated protein kinase, which is implicated in proinflammatory cytokine release. The design and synthesis of these inhibitors demonstrate their potential in addressing inflammatory responses, highlighting the significance of imidazole derivatives in medicinal chemistry (Scior et al., 2011).

Corrosion Inhibition

Imidazoline and its derivatives are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and environmental friendliness. The review emphasizes their applications in the petroleum industry, suggesting potential for further research in enhancing the effectiveness of imidazole-based corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Antimicrobial Activities

Imidazole is a key component in the synthesis of antifungal drugs and pesticides, demonstrating significant antimicrobial resistance. This review supports the synthesis of more imidazole derivatives to combat the growth of new strains of organisms, underscoring the biological significance of imidazole in developing new antimicrobial agents (2022).

Synthesis and Transformation

The synthesis and chemical transformation of imidazole derivatives, particularly focusing on 4-phosphorylated 1,3-azoles, reveal their chemical and biological properties. This includes their use in generating compounds with insectoacaricidal, anti-blastic, and other types of activity, highlighting the versatility of imidazole derivatives in synthetic and medicinal chemistry (Abdurakhmanova et al., 2018).

properties

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYKXWFEIKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

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